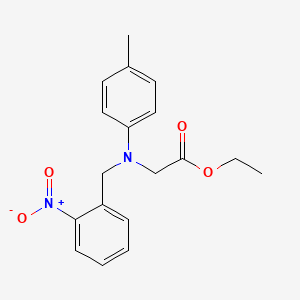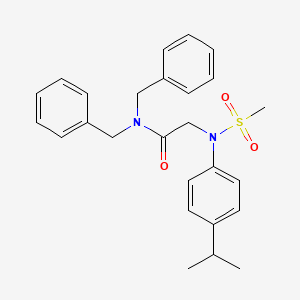
N~1~,N~1~-dibenzyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-dibenzyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DIBOM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. DIBOM is a glycine derivative, which means that it has a similar structure to the amino acid glycine.
作用機序
The mechanism of action of DIBOM is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition results in a reduction in inflammation and pain, as well as a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DIBOM has a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in the development of inflammation. DIBOM has also been shown to decrease the activity of certain enzymes that are involved in the production of pain. In addition, DIBOM has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
実験室実験の利点と制限
One of the advantages of using DIBOM in lab experiments is its specificity. DIBOM has been shown to target specific enzymes and receptors, which makes it a valuable tool for studying the effects of these molecules on biological processes. However, one of the limitations of using DIBOM is its potential toxicity. Like many chemical compounds, DIBOM can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DIBOM. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of DIBOM in treating different types of cancer and to identify the mechanisms by which it inhibits the growth of cancer cells. Another area of interest is the development of new derivatives of DIBOM that may have improved efficacy or reduced toxicity. Finally, more research is needed to fully understand the mechanism of action of DIBOM and to identify its targets in the body.
合成法
The synthesis of DIBOM involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of N-benzylglycine with sodium hydride in dry dimethylformamide. This reaction results in the formation of N-benzyl-N-methylsulfonylglycine. Next, this compound is reacted with 4-isopropylbenzyl chloride in the presence of cesium carbonate to produce N-benzyl-N-methylsulfonylglycine 4-isopropylbenzyl ester. Finally, the ester is reduced with sodium borohydride to yield DIBOM.
科学的研究の応用
DIBOM has been shown to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a treatment for cancer. DIBOM has also been investigated for its ability to inhibit the growth of certain bacteria and viruses.
特性
IUPAC Name |
N,N-dibenzyl-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-21(2)24-14-16-25(17-15-24)28(32(3,30)31)20-26(29)27(18-22-10-6-4-7-11-22)19-23-12-8-5-9-13-23/h4-17,21H,18-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNMQZNUTCECEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

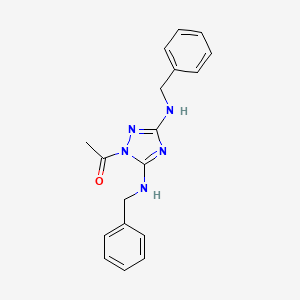
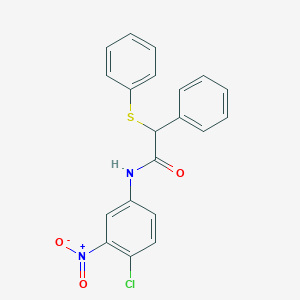
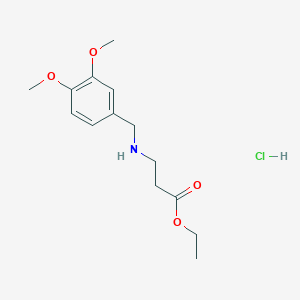
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4992303.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4992318.png)
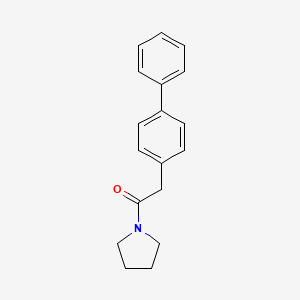
![5-fluoro-3-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]-1H-indole trifluoroacetate](/img/structure/B4992328.png)
![1-(4-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4992335.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4992342.png)

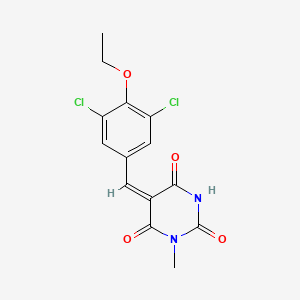
![8-methoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4992357.png)
![4-chloro-3-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4992363.png)
